ProTAME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

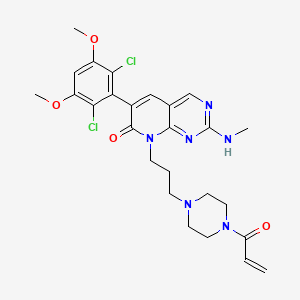

proTAME is a cell-permeable prodrug form of N-4-tosyl-L-arginine methyl ester. It is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), which is a crucial regulator of the cell cycle. This compound is converted to N-4-tosyl-L-arginine methyl ester by intracellular esterases, and it has been shown to induce cell cycle arrest in metaphase, leading to cell death in various cancer cell lines .

科学的研究の応用

proTAME has a wide range of applications in scientific research, particularly in the fields of cell biology, cancer research, and drug development. Some of its key applications include:

Cancer Research: this compound is used to study the mechanisms of cell cycle regulation and apoptosis in cancer cells. .

Cell Biology: Researchers use this compound to investigate the role of the APC/C in cell cycle progression and mitosis.

Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.

作用機序

proTAMEは、アナフェーズ促進複合体/サイクロソーム(APC/C)を阻害することによってその効果を発揮します。APC/Cは、有糸分裂中の中期から後期への細胞の進行を調節する、大きな多量体E3ユビキチンリガーゼです。 This compoundは、APC/Cを阻害することにより、重要な細胞周期タンパク質の分解を防ぎ、中期における細胞周期停止とそれに続く細胞死をもたらします .

This compoundの分子標的は、APC/Cの活性化に不可欠な活性化タンパク質であるCDH1およびCDC20です。 これらの活性化因子がAPC/Cと会合することを阻害することにより、this compoundは効果的にその活性を阻害します .

生化学分析

Biochemical Properties

ProTAME plays a significant role in biochemical reactions. It interacts with the anaphase-promoting complex/cyclosome (APC/C), a large multisubunit E3 ubiquitin ligase, and inhibits its activity . The nature of these interactions involves the disruption of associations between APC/C and the activator CDH1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the association of APC/C with the activator CDH1 and inhibiting the degradation of APC/C substrates in cells like HeLa . It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TAME by intracellular esterases . It exerts its effects at the molecular level by disrupting interactions between Cdc20/Cdh1 and the APC3 subunit of the APC/C . This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing cell cycle arrest in metaphase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It increases mitotic duration in asynchronous HeLa H2B-GFP cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mammalian oocytes and early cleavage embryos show dose-dependent metaphase arrest after exposure to this compound

Metabolic Pathways

It is known that this compound is converted to TAME by intracellular esterases , indicating its involvement in esterase-mediated metabolic pathways.

Transport and Distribution

Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), it can be inferred that this compound likely localizes to regions where the APC/C is present, such as the cytosol .

準備方法

合成経路と反応条件: proTAMEの合成は、N-4-トシル-L-アルギニンメチルエステルの調製から始まる複数の段階を伴います。この化合物はその後、プロドラッグ型であるthis compoundを生成するために修飾されます。 反応条件は通常、目的の化学変換を達成するために有機溶媒と特定の試薬を使用することを伴います .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために規模が拡大されています。このプロセスは、最終製品の純度と有効性を保証するために、厳しい品質管理対策を伴います。 この化合物は、研究用途での使いやすさのために、ジメチルスルホキシド(DMSO)などの溶液に製剤化されることがよくあります .

化学反応の分析

反応の種類: proTAMEは、細胞内エステラーゼによって加水分解されてN-4-トシル-L-アルギニンメチルエステルを放出します。 この反応は、APC/C阻害剤としての生物学的活性にとって重要です .

一般的な試薬と条件: 加水分解反応は通常、細胞内の生理的条件下で起こります。 細胞内酵素が変換を促進するため、追加の試薬は必要ありません .

生成される主な生成物: this compoundの加水分解から生成される主な生成物はN-4-トシル-L-アルギニンメチルエステルであり、その後、APC/Cに対してその阻害効果を発揮します .

4. 科学研究への応用

This compoundは、特に細胞生物学、癌研究、および創薬の分野において、科学研究において幅広い用途があります。重要な用途には、以下が含まれます。

類似化合物との比較

proTAMEは、APC/Cを阻害し、中期における細胞周期停止を誘導する能力においてユニークです。類似の化合物には、以下が含まれます。

TAME(N-4-トシル-L-アルギニンメチルエステル): this compoundの活性型であり、APC/Cを直接阻害します.

Reversine: APC/Cを標的とする別の低分子阻害剤ですが、異なる作用機序を持っています.

これらの化合物と比較して、this compoundはプロドラッグ型である点で異なり、細胞透過性を向上させ、細胞内の標的送達を可能にします .

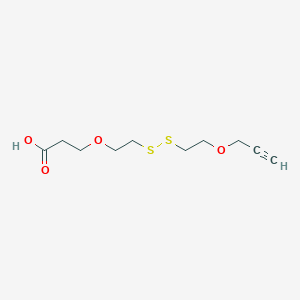

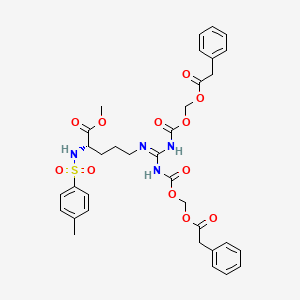

特性

IUPAC Name |

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYOVHULCQSDRZ-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is proTAME, and what is its mechanism of action?

A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].

Q2: What are the downstream effects of this compound-mediated APC/C inhibition?

A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.

Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?

A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:

- Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].

- Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)